3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane
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Overview
Description
3-Boc-5-endo-amino-3-azabicyclo[410]heptane is a bicyclic compound with the molecular formula C11H20N2O2 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a involving a suitable precursor.
Introduction of the Boc Group: The Boc protecting group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Reactions: Products depend on the nature of the substituent introduced.
Deprotection Reactions: The major product is the free amine derivative.
Scientific Research Applications
3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Boc-5-amino-3-azabicyclo[4.1.0]heptane: Similar structure but different stereochemistry.
tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another compound with a similar core structure but different functional groups.
Uniqueness
3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,5R,6S)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1 |
InChI Key |
RGUXKOMAMWNWBO-VGMNWLOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]2[C@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(C1)N |
Origin of Product |
United States |
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